

# An In-depth Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4-(hydroxymethyl)benzonitrile

Cat. No.: B1524650

[Get Quote](#)

## Abstract

This technical guide provides a comprehensive overview of **3-Bromo-4-(hydroxymethyl)benzonitrile**, a key bifunctional aromatic building block in modern synthetic chemistry. With bromine, nitrile, and hydroxymethyl moieties, this compound offers multiple reaction sites, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. This document details its chemical identity, physicochemical properties, safety protocols, and a validated synthetic pathway. Furthermore, it explores the compound's chemical reactivity and contextualizes its application in drug discovery and development, providing researchers and professionals with the critical information needed for its effective utilization.

## Chemical Identity and Structure

**3-Bromo-4-(hydroxymethyl)benzonitrile** is a substituted aromatic compound. The benzene ring is functionalized with three distinct groups: a bromo group at position 3, a hydroxymethyl group at position 4, and a cyano (nitrile) group at position 1. This trifunctional nature underpins its versatility as a chemical intermediate.

The IUPAC name for this compound is **3-bromo-4-(hydroxymethyl)benzonitrile**.<sup>[1]</sup> Key identifiers are summarized in the table below.

Identifier	Value	Source
CAS Number	90110-98-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	212.05 g/mol	<a href="#">[1]</a>
IUPAC Name	3-bromo-4-(hydroxymethyl)benzonitrile	<a href="#">[1]</a>
Canonical SMILES	<chem>C1=CC(=C(C=C1C#N)Br)CO</chem>	<a href="#">[3]</a>
InChI	1S/C8H6BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	LMKVEJWFFPCGJC-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Physicochemical and Safety Data

### Physicochemical Properties

The compound is a solid at room temperature and should be stored in a dry, sealed environment.[\[1\]](#) While extensive experimental data is not publicly available, known properties and predictions are listed below. The hydroxymethyl group allows for hydrogen bonding, suggesting moderate polarity, while the aromatic ring provides lipophilic character.

Property	Value / Description	Source
Physical Form	Solid	<a href="#">[1]</a>
Storage Temperature	Room Temperature, Sealed in Dry Conditions	<a href="#">[1]</a>
Purity (Typical)	≥98%	<a href="#">[1]</a>
XlogP (Predicted)	1.4	<a href="#">[3]</a>
Solubility	Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	N/A

## Safety and Handling

As a research chemical, **3-Bromo-4-(hydroxymethyl)benzonitrile** requires careful handling in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated chemical fume hood.

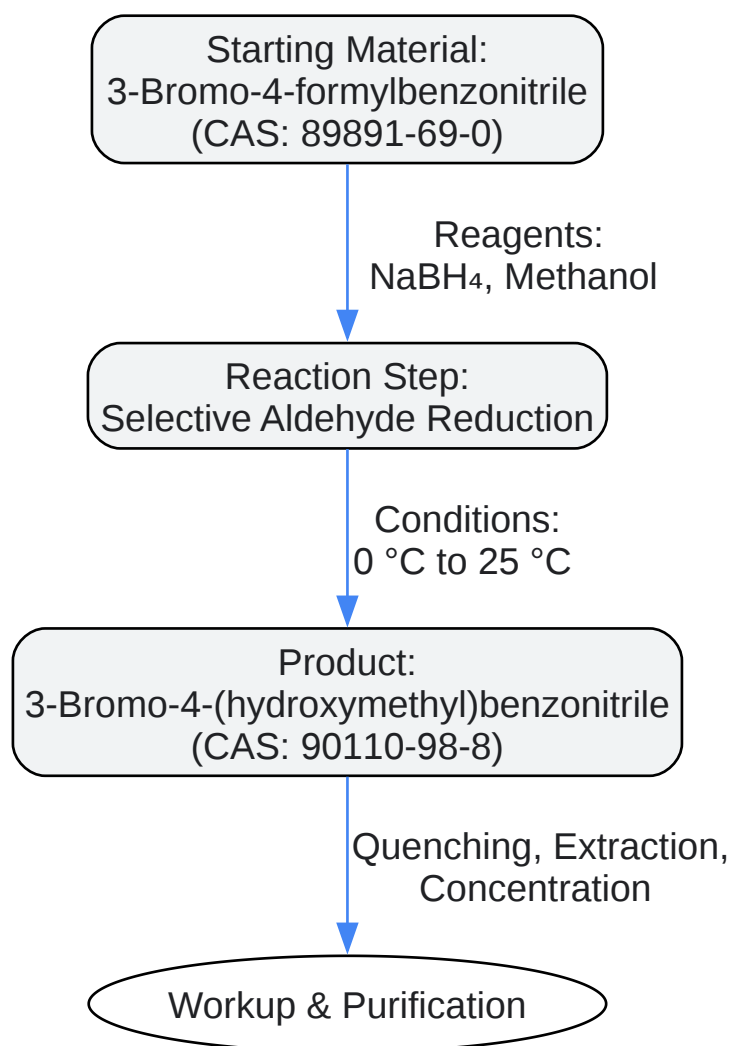
Hazard Information	Details	Source
GHS Pictogram	<a href="#">[1]</a>	
Signal Word	Warning	<a href="#">[1]</a>
Hazard Statement	H302: Harmful if swallowed	<a href="#">[1]</a>
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[1]</a>

## Synthesis and Purification

The most direct and high-yielding synthesis of **3-Bromo-4-(hydroxymethyl)benzonitrile** is achieved through the selective reduction of its corresponding aldehyde, 3-Bromo-4-formylbenzonitrile. This method is preferred due to its mild conditions and excellent conversion rate.

## Synthetic Workflow Overview

The logical flow for the synthesis is a straightforward reduction of an aldehyde to a primary alcohol. This transformation is a cornerstone of organic synthesis, with sodium borohydride (NaBH<sub>4</sub>) being a mild, selective, and cost-effective reagent for this purpose.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the target compound.

## Detailed Experimental Protocol

This protocol is based on a documented procedure with a reported yield of 99%.<sup>[2]</sup>

Objective: To synthesize **3-Bromo-4-(hydroxymethyl)benzonitrile** from 3-Bromo-4-formylbenzonitrile.

Materials:

- 3-Bromo-4-formylbenzonitrile (CAS: 89891-69-0)<sup>[4][5]</sup>

- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (anhydrous)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

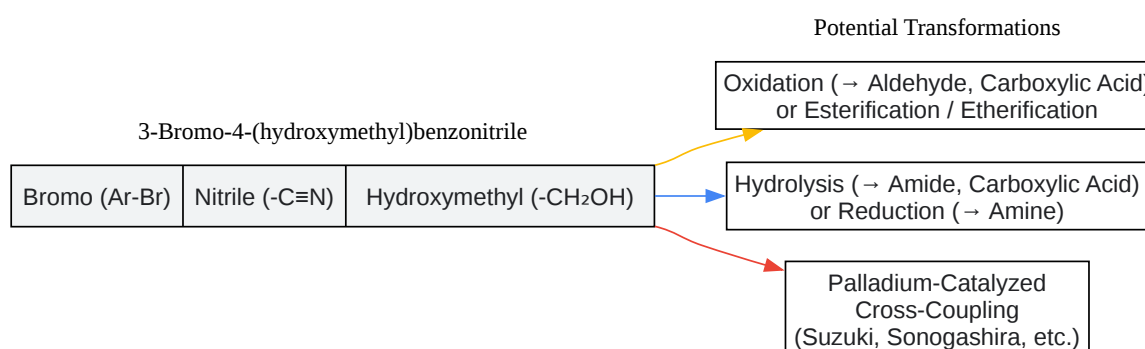
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-formylbenzonitrile (1.0 eq) in anhydrous methanol (approx. 10 mL per 1 g of aldehyde).
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and continue stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.
- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- **Solvent Removal:** Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- **Extraction:** To the remaining aqueous residue, add ethyl acetate to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification (if necessary):** The reported yield suggests high purity.[2] If needed, the product can be further purified by trituration with n-hexane or silica gel column chromatography.

## Chemical Reactivity and Applications

The utility of **3-Bromo-4-(hydroxymethyl)benzonitrile** stems from the orthogonal reactivity of its functional groups.



[Click to download full resolution via product page](#)

Caption: Reactivity sites of the target molecule.

- **Bromo Group (Ar-Br):** The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.
- **Nitrile Group (-C≡N):** The nitrile is a versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. This functionality is often

used as a bioisostere for carbonyl groups or as a key hydrogen bond acceptor in drug-receptor interactions.

- **Hydroxymethyl Group (-CH<sub>2</sub>OH):** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification or etherification to introduce a wide variety of side chains.

## Role in Drug Discovery

While this specific molecule is primarily a building block, its structural motifs are prevalent in active pharmaceutical ingredients (APIs). For instance, the related intermediate 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile is a crucial component in the synthesis of Crisaborole, a treatment for atopic dermatitis. Similarly, other bromo-benzonitrile derivatives are key intermediates for angiotensin II receptor antagonists like Losartan and Azilsartan, used to treat hypertension.[6] The combination of a halogen for cross-coupling and a versatile nitrile group makes this class of compounds highly valuable for constructing complex molecular scaffolds in medicinal chemistry.

## Spectroscopic Characterization

While experimental spectra for **3-Bromo-4-(hydroxymethyl)benzonitrile** are not widely published, its structure allows for the confident prediction of key spectral features.

## Predicted Mass Spectrometry Data

Predicted mass-to-charge ratios ( $m/z$ ) for various adducts can aid in its identification via mass spectrometry.[3]

Adduct	Predicted $m/z$
[M+H] <sup>+</sup>	211.97057
[M+Na] <sup>+</sup>	233.95251
[M-H] <sup>-</sup>	209.95601

## Expected NMR and IR Features

- $^1\text{H}$  NMR: One would expect three distinct signals in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the three protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns. A singlet for the two benzylic protons of the  $-\text{CH}_2\text{OH}$  group would appear around 4.5-4.8 ppm. A broad singlet for the hydroxyl proton ( $-\text{OH}$ ) would also be present, with its chemical shift being concentration and solvent dependent.
- $^{13}\text{C}$  NMR: The spectrum would show eight distinct signals: six for the aromatic carbons (one ipso-carbon attached to the nitrile, one to the bromo group, one to the hydroxymethyl group, and three CH carbons), one for the nitrile carbon (typically 115-120 ppm), and one for the benzylic carbon ( $-\text{CH}_2\text{OH}$ , approx. 60-65 ppm).
- IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol at  $\sim 3300\text{-}3400\text{ cm}^{-1}$ , aromatic C-H stretches just above  $3000\text{ cm}^{-1}$ , and a sharp, intense  $\text{C}\equiv\text{N}$  stretch characteristic of aromatic nitriles around  $2220\text{-}2240\text{ cm}^{-1}$ .<sup>[7]</sup> The fingerprint region below  $1600\text{ cm}^{-1}$  would contain characteristic C-Br, C-O, and aromatic C-C stretching and bending vibrations.

## Conclusion

**3-Bromo-4-(hydroxymethyl)benzonitrile** is a strategically designed chemical intermediate with significant potential for synthetic applications. Its well-defined structure, predictable reactivity at three distinct functional groups, and a highly efficient documented synthesis make it an attractive building block for researchers in drug development and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and intelligent application in complex synthetic programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 3-Bromo-4-(hydroxymethyl)benzonitrile | 90110-98-8 [sigmaaldrich.com]



- 2. 90110-98-8 | 3-Bromo-4-(hydroxymethyl)benzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. PubChemLite - 3-bromo-4-(hydroxymethyl)benzonitrile (C<sub>8</sub>H<sub>6</sub>BrNO) [pubchemlite.lcsb.uni.lu]
- 4. 89891-69-0|3-Bromo-4-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-4-(hydroxymethyl)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1524650#3-bromo-4-hydroxymethyl-benzonitrile-iupac-name]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)